Asparagusic acid

Catalog No.
S001368
CAS No.
2224-02-4
M.F
C4H6O2S2
M. Wt
150.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Asparagusic acid

CAS Number

2224-02-4

Product Name

Asparagusic acid

IUPAC Name

dithiolane-4-carboxylic acid

Molecular Formula

C4H6O2S2

Molecular Weight

150.2 g/mol

InChI

InChI=1S/C4H6O2S2/c5-4(6)3-1-7-8-2-3/h3H,1-2H2,(H,5,6)

InChI Key

AYGMEFRECNWRJC-UHFFFAOYSA-N

SMILES

C1C(CSS1)C(=O)O

Synonyms

1,2-dithiolane-4-carboxylic acid, asparagusic acid

Canonical SMILES

C1C(CSS1)C(=O)O

Description

The exact mass of the compound Asparagusic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. It belongs to the ontological category of sulfur-containing carboxylic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Asparagusic acid, scientifically known as 1,2-dithiolane-4-carboxylic acid, is a five-membered heterocyclic compound characterized by a carboxylic acid and a disulfide group. It is notable for its role in the distinctive odor produced in urine after consuming asparagus. Despite being an organosulfur compound, asparagusic acid itself does not possess a strong odor; rather, it is metabolized into various volatile sulfur-containing compounds that are responsible for the characteristic smell .

The chemical structure of asparagusic acid allows it to undergo several reactions. Upon ingestion, asparagusic acid is metabolized into several sulfur-containing compounds, including dimethyl sulfide and methanethiol, which are volatile and contribute to the odor of urine . The presence of adjacent sulfur atoms enhances its reactivity, making it capable of participating in various biochemical processes.

Asparagusic acid exhibits several biological activities. It has been suggested that it can substitute for alpha-lipoic acid in alpha-keto-acid oxidation systems . Additionally, asparagusic acid plays a role in plant growth regulation by promoting underground shoot growth while inhibiting neighboring plant growth. This compound also serves as a defense mechanism against herbivores due to its potential toxicity at high concentrations .

Asparagusic acid can be synthesized both naturally and artificially. The natural synthesis occurs in asparagus plants, while laboratory synthesis has been achieved through several methods. A notable synthetic route involves treating diethyl malonate with hydrogen iodide to form an intermediate that is then converted to asparagusic acid through hydrolysis and oxidation steps . This method allows for the production of asparagusic acid in just three steps.

Asparagusic acid has potential applications in various fields:

  • Agriculture: Its role in plant growth regulation makes it a candidate for use in agricultural practices to enhance crop yields.
  • Food Science: Understanding its metabolic products can help improve food flavor profiles and reduce undesirable odors associated with certain foods.
  • Biochemistry: As a model compound for studying sulfur metabolism and enzymatic reactions involving organosulfur compounds.

Research indicates that the metabolism of asparagusic acid varies among individuals due to genetic differences. Some people possess a genetic mutation that affects their ability to perceive the sulfurous odor produced after consuming asparagus . Studies have shown that approximately 58% of men and 61.5% of women do not detect the smell, suggesting a significant prevalence of this genetic variation within the population .

Compound NameStructure TypeOccurrenceNotable Characteristics
Dimethyl sulfideSulfur-containing organic compoundVarious vegetablesCommonly produced during cooking
MethanethiolSimple organosulfur compoundGarlic and onionsStrong odor associated with halitosis
Alpha-lipoic acidOrganosulfur compoundVarious foodsAntioxidant properties
3-Mercapto-3-methylbutanoic acidOrganosulfur compoundGarlicContributes to garlic's characteristic smell

Asparagusic acid stands out due to its exclusive presence in asparagus and its specific metabolic pathway leading to unique odors not produced by other similar compounds .

Physical Description

Solid

XLogP3

0.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

149.98092178 g/mol

Monoisotopic Mass

149.98092178 g/mol

Heavy Atom Count

8

Melting Point

75.7 - 76.5 °C

UNII

VAD3XV509R

Other CAS

2224-02-4

Wikipedia

Asparagusic_acid

Dates

Modify: 2023-09-12
[1]. Mitchell SC et al. Asparagusic acid. Phytochemistry. 2014 Jan;97:5-10.

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